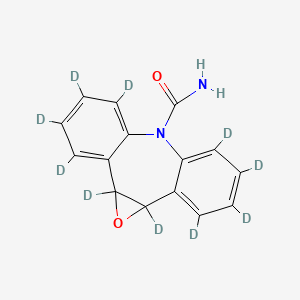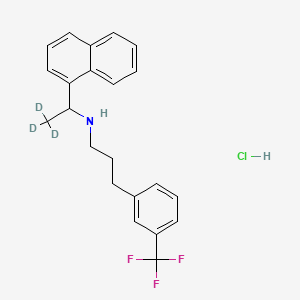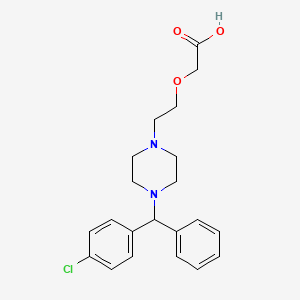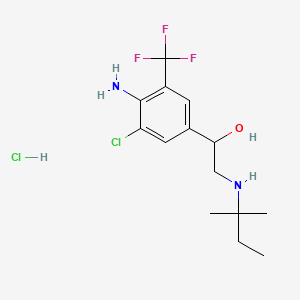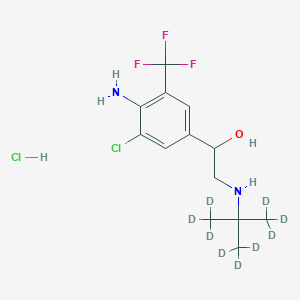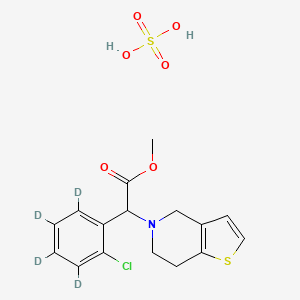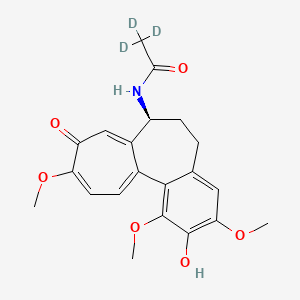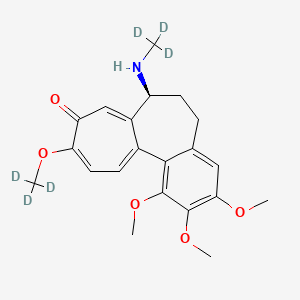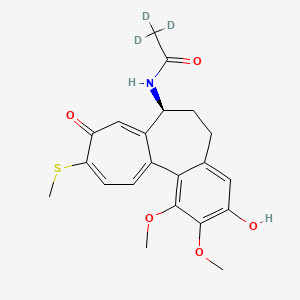
Mycophenolic Acid-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RS-61443 D3, also known as mycophenolate mofetil, is the morpholinoethyl ester of mycophenolic acid. It is a potent, noncompetitive, reversible inhibitor of eucaryotic inosine monophosphate dehydrogenases. This compound is primarily known for its immunosuppressive properties, making it a valuable agent in preventing organ transplant rejection .
Mechanism of Action
Target of Action
Mycophenolic Acid-d3 primarily targets the enzyme inosine monophosphate dehydrogenase (IMPDH) . IMPDH is crucial for the de novo synthesis of guanosine nucleotides, which are essential for DNA and RNA synthesis in lymphocytes .
Mode of Action
this compound acts as a potent, reversible, non-competitive inhibitor of IMPDH. By inhibiting this enzyme, the compound effectively reduces the production of guanosine-5’-monophosphate (GMP) from inosine-5’-monophosphate (IMP). This inhibition leads to a decrease in the proliferation of T and B lymphocytes, which are vital components of the immune response .
Biochemical Pathways
The inhibition of IMPDH by this compound disrupts the de novo purine synthesis pathway . This pathway is critical for the synthesis of guanine nucleotides. The downstream effects include reduced availability of guanine nucleotides, leading to impaired DNA and RNA synthesis, and consequently, reduced lymphocyte proliferation .
Pharmacokinetics
this compound, being a deuterated form of Mycophenolic Acid, is used primarily for pharmacokinetic studies. The compound exhibits similar absorption, distribution, metabolism, and excretion (ADME) properties to Mycophenolic Acid. It is well-absorbed orally, with a bioavailability of approximately 94% for its prodrug form, mycophenolate mofetil . The compound is extensively metabolized in the liver and excreted primarily through urine .
Result of Action
The molecular and cellular effects of this compound include a significant reduction in the proliferation of T and B lymphocytes. This results in immunosuppression , making the compound effective in preventing organ transplant rejection and treating autoimmune diseases .
Action Environment
Environmental factors such as pH, temperature, and the presence of other drugs can influence the efficacy and stability of this compound. For instance, the compound’s stability can be affected by extreme pH levels, and its interaction with other immunosuppressive drugs can either potentiate or diminish its effects .
This compound, through its targeted inhibition of IMPDH, plays a crucial role in immunosuppressive therapy, offering a potent means to control immune responses in various clinical settings.
: DrugBank : Wikipedia : Clearsynth
Biochemical Analysis
Biochemical Properties
Mycophenolic Acid-d3 inhibits de novo purine biosynthesis . It interacts with the enzyme inosine 5’-monophosphate dehydrogenase (IMPDH), a key molecule in the biosynthesis of guanine nucleotides . By inhibiting IMPDH, this compound interferes with the de novo pathway of guanosine nucleotide synthesis .
Cellular Effects
This compound has potent cytostatic effects on T- and B-lymphocytes . It also suppresses antibody formation by B-lymphocytes and prevents the glycosylation of lymphocyte and monocyte glycoproteins involved in intercellular adhesion to endothelial cells . Furthermore, it significantly suppresses IFN-α production with IRF7 nuclear translocation and represses the AKT activity .
Molecular Mechanism
The mechanism of action of this compound involves the inhibition of inosine monophosphate dehydrogenase (IMPDH), blocking the conversion of inosine-5-phosphate and xanthine-5-phosphate to guanosine-5-phosphate . This interference with the de novo pathway of guanosine nucleotide synthesis leads to a decrease in the proliferation of B and T lymphocytes .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to promote a transient decrease in the levels of ATP followed by the activation of AMPK aimed at restoring the intracellular ATP pool .
Dosage Effects in Animal Models
In animal models, this compound has been observed to induce around 10% weight loss at the end of the protocol associated with a significant decrease in caecum weight and a slight reduction in colon length . All animals developed myelosuppression, hyperbilirubinemia, hyporexia, decreased gastrointestinal motility, and decreased fecal output by the seventh day of treatment .
Metabolic Pathways
This compound is mainly metabolized by glucuronyl transferase to form glucuronidated metabolites . The major metabolite of this compound is Mycophenolic acid glucuronide (MPAG), which does not display pharmacological activity .
Transport and Distribution
This compound is eliminated in the urine as Mycophenolic acid glucuronide (MPAG), while 3% is eliminated unchanged . MPAG is also secreted in the bile and is available for deconjugation by gut flora .
Subcellular Localization
The subcellular localization of the this compound biosynthetic enzymes includes the cytosolic polyketide synthase and O-methyltransferase, the Golgi apparatus-associated prenyltransferase, the endoplasmic reticulum-bound oxygenase and P450-hydrolase fusion enzyme, and the peroxisomal acyl-CoA hydrolase .
Preparation Methods
Synthetic Routes and Reaction Conditions
RS-61443 D3 is synthesized through the esterification of mycophenolic acid with morpholinoethanol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product .
Industrial Production Methods
In industrial settings, the production of RS-61443 D3 follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then subjected to rigorous quality control measures to ensure it meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
RS-61443 D3 primarily undergoes hydrolysis to release mycophenolic acid, which is the active form of the drug. This hydrolysis can occur under both acidic and basic conditions. The compound does not typically undergo oxidation or reduction reactions due to its stable ester structure .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Esterification: Mycophenolic acid, morpholinoethanol, dicyclohexylcarbodiimide, anhydrous conditions.
Major Products
Hydrolysis: Mycophenolic acid.
Esterification: RS-61443 D3 (mycophenolate mofetil).
Scientific Research Applications
RS-61443 D3 has a wide range of scientific research applications, particularly in the fields of immunology, medicine, and pharmacology. Some of its key applications include:
Immunosuppression: RS-61443 D3 is used to prevent organ transplant rejection by selectively inhibiting the proliferation of T and B lymphocytes.
Autoimmune Diseases: It is also used in the treatment of autoimmune diseases such as lupus nephritis and rheumatoid arthritis.
Cancer Research: The compound’s antiproliferative properties make it a valuable tool in cancer research, particularly in studies involving the inhibition of cell proliferation.
Pharmacokinetics: RS-61443 D3 is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of immunosuppressive drugs.
Comparison with Similar Compounds
RS-61443 D3 is unique in its selective inhibition of lymphocyte proliferation. Similar compounds include:
Azathioprine: Another immunosuppressive agent that inhibits purine synthesis but has a broader range of effects on different cell types.
Methotrexate: An immunosuppressant and chemotherapeutic agent that inhibits dihydrofolate reductase, affecting both purine and pyrimidine synthesis.
Cyclosporine: An immunosuppressant that inhibits calcineurin, leading to reduced activation of T lymphocytes.
RS-61443 D3 stands out due to its specific targeting of inosine monophosphate dehydrogenase and its reversible, noncompetitive inhibition, which provides a more selective immunosuppressive effect .
Properties
IUPAC Name |
(E)-6-[4-hydroxy-7-methyl-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O6/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3/h4,20H,5-8H2,1-3H3,(H,18,19)/b9-4+/i3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNSFSBZBAHARI-HZIIEIAOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=C2C(=C1C)COC2=O)O)C/C=C(\C)/CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the role of Mycophenolic Acid D3 as an internal standard in analytical chemistry, specifically in the context of Mycophenolic acid quantification?
A2: Mycophenolic Acid D3 serves as an ideal internal standard for quantifying Mycophenolic acid in biological matrices like human plasma using HPLC-MS/MS. [] Its similar chemical structure to Mycophenolic acid allows it to mimic the analyte's behavior during sample preparation and analysis, ensuring accurate and reliable quantification. By using Mycophenolic Acid D3, variations during extraction, ionization, and detection can be accounted for, improving the precision and accuracy of Mycophenolic acid measurements in pharmacokinetic studies and clinical monitoring. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

